4-[4-(benzyloxy)phenyl]-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a benzyloxyphenyl group, a cyclopentyl ring, and a hydroxy group, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl derivative under basic conditions to form the benzyloxyphenyl intermediate.
Cyclopentylation: The benzyloxyphenyl intermediate is then reacted with cyclopentyl bromide in the presence of a base to introduce the cyclopentyl group.
Formation of the pyrazolo[3,4-e][1,4]thiazepine ring: The cyclopentylated intermediate undergoes cyclization with a thioamide and a hydrazine derivative to form the pyrazolo[3,4-e][1,4]thiazepine ring system.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems under appropriate conditions.
Scientific Research Applications
4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets, such as cyclooxygenases (COXs) and tropomyosin receptor kinases (TRKs).
Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. For example:
Cyclooxygenase Inhibition: The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects.
TRK Inhibition: It also inhibits tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation.
Comparison with Similar Compounds
4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as:
Benzodiazepines: These compounds also contain a seven-membered ring with nitrogen atoms but have different biological activities and applications.
Oxazepines and Thiazepines: These compounds have oxygen and sulfur atoms in the ring, respectively, and exhibit different chemical reactivity and biological properties.
The uniqueness of 4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of functional groups and its potential therapeutic applications.
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-cyclopentyl-4-(4-phenylmethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C24H25N3O3S/c28-20-15-31-22(21-23(25-20)27(26-24(21)29)18-8-4-5-9-18)17-10-12-19(13-11-17)30-14-16-6-2-1-3-7-16/h1-3,6-7,10-13,18,22H,4-5,8-9,14-15H2,(H,25,28)(H,26,29) |
InChI Key |
JGFIRXFEJDRWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N2 |
Origin of Product |
United States |
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